molecular formula C13H19NO2 B1383469 3-[(Benzylamino)methyl]-2-methyloxolan-3-ol CAS No. 1695402-54-0

3-[(Benzylamino)methyl]-2-methyloxolan-3-ol

Cat. No.: B1383469
CAS No.: 1695402-54-0
M. Wt: 221.29 g/mol
InChI Key: OJZFCODDXKJJIK-UHFFFAOYSA-N
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Description

3-[(Benzylamino)methyl]-2-methyloxolan-3-ol is a chemical compound with the molecular formula C13H19NO2 and a molecular weight of 221.3 g/mol . It is also known by its IUPAC name, 3-[(benzylamino)methyl]-2-methyltetrahydrofuran-3-ol . This compound is characterized by the presence of a benzylamino group attached to a methyloxolan ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(benzylamino)methyl]-2-methyloxolan-3-ol typically involves the reaction of benzylamine with an appropriate oxirane or epoxide precursor. One common method is the nucleophilic ring-opening of an epoxide by benzylamine under basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic attack .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-[(Benzylamino)methyl]-2-methyloxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxolan ring can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The benzylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids to facilitate the nucleophilic attack.

Major Products

    Oxidation: Oxidation of the hydroxyl group can yield ketones or aldehydes.

    Reduction: Reduction can produce various alcohol derivatives.

    Substitution: Substitution reactions can yield a wide range of derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(Benzylamino)methyl]-2-methyloxolan-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(Benzylamino)methyl]-2-methyloxolan-3-ol is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The benzylamino group may play a role in binding to these targets, while the oxolan ring could influence the compound’s overall conformation and reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Benzylamino)methyl]-2-methyloxolan-3-ol is unique due to its specific combination of a benzylamino group and an oxolan ring. This structure imparts distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

3-[(benzylamino)methyl]-2-methyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-11-13(15,7-8-16-11)10-14-9-12-5-3-2-4-6-12/h2-6,11,14-15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJZFCODDXKJJIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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